molecular formula C12H11NO4 B2503881 8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 35975-70-3

8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2503881
CAS No.: 35975-70-3
M. Wt: 233.223
InChI Key: LALQCDCNTGGOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.223. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiprotozoal Properties

Quinoline derivatives, including those related to 8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been extensively studied for their antimalarial properties. The metabolism of 8-aminoquinoline antimalarial agents, such as primaquine, involves the formation of metabolites that can be toxic to erythrocytes in certain individuals but are crucial for the drug's antimalarial activity. These studies highlight the complex metabolic pathways involved and the potential for developing safer and more effective antimalarial drugs by understanding these mechanisms (Strother et al., 1981).

Role in Medicinal Chemistry

The structural features of 8-hydroxyquinoline, a close relative of the compound , have made it a significant scaffold in medicinal chemistry. Its ability to chelate metal ions has been utilized in the synthesis of drugs targeting various diseases, including cancer, HIV, and neurodegenerative disorders. The flexibility offered by its structure allows for synthetic modifications, leading to the development of novel therapeutic agents with broad spectrum activity (Gupta et al., 2021).

Antioxidant Properties

The antioxidant potential of related quinoline compounds, such as ethoxyquin and its analogues, has been recognized for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. These studies have contributed to a better understanding of the antioxidant mechanisms and the development of more effective antioxidants for industrial applications (de Koning, 2002).

Applications in Advanced Oxidation Processes

Research has also focused on the degradation of organic pollutants using advanced oxidation processes (AOPs), where derivatives of this compound could play a role. The efficiency of these processes in treating recalcitrant compounds highlights the potential of quinoline derivatives in environmental remediation efforts (Qutob et al., 2022).

Biomass-derived Applications

In the field of green chemistry, the utility of biomass-derived compounds like levulinic acid in drug synthesis has been explored. Derivatives of quinoline compounds, with functionalities similar to this compound, can be synthesized from such biomass-derived acids, showcasing their potential in creating more sustainable and cost-effective pharmaceuticals (Zhang et al., 2021).

Properties

IUPAC Name

8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-6-8(12(15)16)11(14)7-4-3-5-9(17-2)10(7)13/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQCDCNTGGOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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